![molecular formula C15H24Cl2N2 B5206894 2-benzyl-7-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B5206894.png)
2-benzyl-7-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride
Descripción general
Descripción
2-benzyl-7-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride, also known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and has since been used for various research purposes. BZP has been found to have stimulating effects on the central nervous system and is known to interact with various neurotransmitter systems in the brain.
Mecanismo De Acción
2-benzyl-7-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride is known to interact with several neurotransmitter systems in the brain, including dopamine, serotonin, and norepinephrine. It acts as a releasing agent for these neurotransmitters, causing an increase in their levels in the brain. This leads to the stimulating effects of 2-benzyl-7-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride.
Biochemical and Physiological Effects:
2-benzyl-7-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride has been found to have several biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature, and can cause sweating, nausea, and vomiting. It also affects the levels of various hormones in the body, including cortisol and prolactin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-benzyl-7-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride has several advantages for use in lab experiments. It is a relatively inexpensive compound and is readily available. It has also been found to have stimulating effects that can be useful in certain types of experiments. However, 2-benzyl-7-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride also has several limitations. It has been found to have potential neurotoxic effects, and its use in experiments involving human subjects is highly regulated.
Direcciones Futuras
There are several future directions for research involving 2-benzyl-7-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride. One area of interest is its potential as a treatment for ADHD and narcolepsy. Another area of interest is its potential as a tool for studying the effects of neurotransmitters on the brain. Additionally, further research is needed to explore the potential neurotoxic effects of 2-benzyl-7-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride and its long-term effects on the body.
Aplicaciones Científicas De Investigación
2-benzyl-7-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride has been used in various scientific research studies to investigate its effects on the central nervous system. It has been found to have stimulating effects similar to those of amphetamines and has been used as a substitute for amphetamines in some studies. 2-benzyl-7-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride has also been studied for its potential as a treatment for attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Propiedades
IUPAC Name |
2-benzyl-7-methyl-2,7-diazaspiro[4.4]nonane;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2.2ClH/c1-16-9-7-15(12-16)8-10-17(13-15)11-14-5-3-2-4-6-14;;/h2-6H,7-13H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNYJGRNEYORLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(C1)CCN(C2)CC3=CC=CC=C3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-7-methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

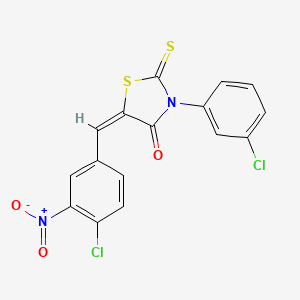
![2-[(8-methoxy-4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5206816.png)

![1-(2-methoxyethyl)-4-{[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}piperazine](/img/structure/B5206834.png)
![2-methoxy-4-[2-(4-morpholinylamino)propyl]phenol](/img/structure/B5206847.png)
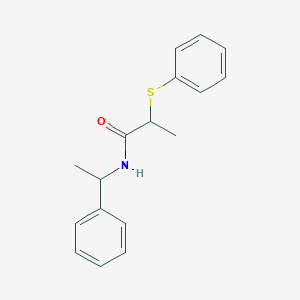
![({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)cyclobutyl(methyl)amine](/img/structure/B5206861.png)
![4-{2-[(4-butylphenyl)amino]-2-oxoethoxy}-N-(2-phenylethyl)benzamide](/img/structure/B5206869.png)
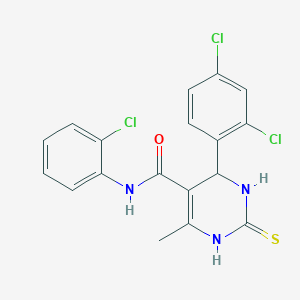
![11-(2,4-dichlorophenyl)-3,3,8-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5206879.png)
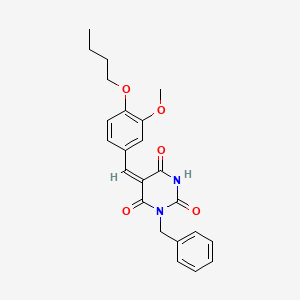
![3-chloro-4-[(5-chloro-2-hydroxyphenyl)amino]-1-(4-methylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B5206908.png)
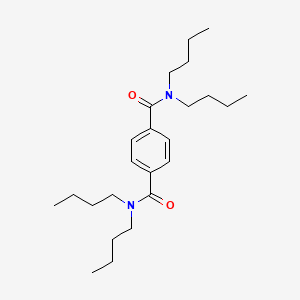
![4-{(2-furylmethyl)[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}-4-oxobutanoic acid](/img/structure/B5206925.png)